molecular formula C21H34SSn B2631964 2-Methyl-3-(tributylstannyl) benzothiophene CAS No. 174908-69-1

2-Methyl-3-(tributylstannyl) benzothiophene

Cat. No.: B2631964
CAS No.: 174908-69-1
M. Wt: 437.27
InChI Key: UDOMRIFZERXHTD-UHFFFAOYSA-N
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Description

2-Methyl-3-(tributylstannyl) benzothiophene is a chemical compound that belongs to the class of organotin compounds It features a benzothiophene ring substituted with a methyl group at the 2-position and a tributylstannyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(tributylstannyl) benzothiophene typically involves the stannylation of 2-methylbenzothiophene. One common method is the palladium-catalyzed stannylation reaction, where 2-methylbenzothiophene is reacted with tributyltin chloride in the presence of a palladium catalyst and a base such as triethylamine. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(tributylstannyl) benzothiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-(tributylstannyl) benzothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(tributylstannyl) benzothiophene in chemical reactions involves the activation of the stannyl group, which facilitates the formation of new bonds. In coupling reactions, the palladium catalyst coordinates with the stannyl group, enabling the transfer of the organic moiety to the coupling partner. This process involves the formation of a palladium-stannyl intermediate, which undergoes reductive elimination to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(tributylstannyl) benzothiophene is unique due to the presence of both the methyl and tributylstannyl groups, which confer distinct reactivity and properties. The tributylstannyl group enhances its utility in coupling reactions, while the methyl group can influence the electronic properties of the benzothiophene ring .

Properties

IUPAC Name

tributyl-(2-methyl-1-benzothiophen-3-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7S.3C4H9.Sn/c1-7-6-8-4-2-3-5-9(8)10-7;3*1-3-4-2;/h2-5H,1H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOMRIFZERXHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(SC2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34SSn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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